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Compound of Interest

Compound Name: Tomazin

Cat. No.: B14098405

Foreword: This document provides a comprehensive technical overview of the natural
isoquinoline alkaloid Berberine, associated with the provided CAS number 27542-14-9. The
initial query referenced "Tomazin," for which there is no scientific literature associated with this
CAS number. All data herein pertains to Berberine, a well-researched compound with
significant therapeutic potential. This guide is intended for researchers, scientists, and
professionals in drug development.

Physicochemical Properties

Berberine is a quaternary ammonium salt belonging to the protoberberine group of isoquinoline
alkaloids. It is found in various plants, including those of the Berberis genus (e.g., Barberry,
Goldenseal). The chloride salt (Berberine HCI) is a yellow crystalline powder. It is soluble in hot
water and methanol, slightly soluble in cold water and ethanol, and practically insoluble in
ether.[1]

Property Value

CAS Number 27542-14-9 (Berberine Chloride)
Molecular Formula C20H1sNOa4*

Molecular Weight 336.4 g/mol (Cation)
Appearance Yellow crystalline powder|[1]
Melting Point ~200 °C (decomposes)[1]
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Core Mechanism of Action and Key Signaling
Pathways

Berberine exerts a wide range of pharmacological effects by modulating multiple key cellular
signaling pathways. Its action is pleiotropic, impacting metabolic regulation, inflammation, cell
proliferation, and apoptosis.

2.1 AMPK Activation: The Central Hub

A primary mechanism of Berberine is the activation of AMP-activated protein kinase (AMPK), a
master regulator of cellular energy homeostasis.[2][3][4] Unlike metformin, which also activates
AMPK, Berberine's mechanism can involve the inhibition of mitochondrial respiratory chain
complex I, leading to an increased AMP/ATP ratio and subsequent AMPK activation.[5]
Activated AMPK phosphorylates downstream targets, leading to:

« Inhibition of MTOR: Suppression of the mammalian target of rapamycin (mTOR) signaling,
which is crucial for cell growth and proliferation.[2]

o Enhanced Glucose Metabolism: Increased glucose uptake in cells like hepatocytes and
myotubes.[5]

» Suppression of Gluconeogenesis: Down-regulation of key gluconeogenic enzymes in the
liver.
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2.2 Anti-inflammatory Pathways

Berberine demonstrates potent anti-inflammatory properties by inhibiting key pro-inflammatory
signaling cascades. It has been shown to suppress the activation of c-Jun N-terminal kinase
(JNK) and nuclear factor-kB (NF-kB) pathways, leading to a reduction in the expression of
inflammatory mediators like pro-inflammatory cytokines and inducible nitric oxide synthase
(iNOS).[6]

2.3 Anticancer Pathways
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In oncology, Berberine's effects are multifaceted, involving the induction of apoptosis, cell cycle
arrest, and inhibition of metastasis. It can induce DNA breaks and activate caspase-3-
dependent apoptosis.[7] Furthermore, it modulates the expression of proteins involved in cell
survival and apoptosis, such as the Bcl-2 family, and can arrest the cell cycle at different

phases depending on the cancer cell type.
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Quantitative Pharmacological Data

Berberine's biological activities have been quantified across various assays and cell lines.

Table 1: In Vitro Anticancer Activity (ICso Values)
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Cell Line Cancer Type ICs0 (M) Citation

MCF-7 Breast Cancer 52.18 [7]
Triple-Negative Breast

MDA-MB-231 16.7 [8]
Cancer

Triple-Negative Breast
MDA-MB-468 0.48 [8]
Cancer

Triple-Negative Breast
HCC70 0.19 [8]
Cancer

Triple-Negative Breast
BT-20 0.23 [8]
Cancer

BT549 Breast Cancer ~20 [9]

Table 2: Enzyme Inhibition and Receptor Activity

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27177238/
https://www.researchgate.net/figure/IC50-M-values-of-berberine-on-TNBC-cell-lines-standard-deviation_tbl1_338793129
https://www.researchgate.net/figure/IC50-M-values-of-berberine-on-TNBC-cell-lines-standard-deviation_tbl1_338793129
https://www.researchgate.net/figure/IC50-M-values-of-berberine-on-TNBC-cell-lines-standard-deviation_tbl1_338793129
https://www.researchgate.net/figure/IC50-M-values-of-berberine-on-TNBC-cell-lines-standard-deviation_tbl1_338793129
https://pmc.ncbi.nlm.nih.gov/articles/PMC12414796/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14098405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Target Activity Type Value Units Citation
CYP2D6 Inhibition (Ki) 4.29 pM [10][11]
Inactivation
CYP2D6 _ 0.025 min—1 [10][11]
(k_inact)
Acetylcholinester  Inhibition (K _d,
_ 0.66 UM [12]
ase (AChE) theoretical)
Butyrylcholineste  Inhibition (K_d,
) 3.31 pM [12]
rase (BChE) theoretical)
Monoamine
Oxidase-A Inhibition (ICso) 126 pM [13]
(MAO-A)
Monoamine
Oxidase-B Inhibition (ICso) 98.2 UM [13]
(MAO-B)
Pancreatic o
] Inhibition (ICso) 106 pg/mL [14][15]
Lipase
GPR183 (EBI2) Agonism (ECso) 140 pM [16]
CYP3A4 mRNA Upregulation
) 8.2 UM [17]
Expression (ECs0)
Pharmacokinetics

Berberine is characterized by poor oral bioavailability, which is a significant limitation for its
clinical application. Studies in rats have shown an absolute bioavailability of less than 1%. This
is largely due to poor absorption and extensive first-pass metabolism in the gut and liver.

Table 3: Selected Pharmacokinetic Parameters
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Bioavailabil

Species Dose Route Cmax it Citation
ity

Rat 100 mg/kg Oral 9.48 ng/mL 0.68%

Human 500 mg Oral 0.07 nM Very Low

Metabolism occurs primarily via demethylenation and subsequent glucuronidation or sulfation.
Despite low plasma concentrations, Berberine's metabolites, such as berberrubine, are
pharmacologically active and may contribute significantly to its therapeutic effects.[17]

Detailed Experimental Protocols
5.1 Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of Berberine on cancer

cell lines.
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1. Cell Seeding
- Plate 5x103 cells/well
- 96-well plate
- Culture overnight

2. Treatment
- Add Berberine (various conc.)
- Incubate for 24-48h

3. MTT Addition
- Add 10 pL MTT (5 mg/mL)
- Incubate for 4h

4. Solubilization
- Remove medium
- Add DMSO to dissolve formazan

5. Measurement
- Read absorbance at 492 nm
- Calculate ICso

Click to download full resolution via product page

Methodology:
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e Cell Seeding: Cancer cells (e.g., MCF-7, BT549) are seeded into a 96-well plate at a density
of 5,000 cells per well and cultured overnight to allow for attachment.[9]

e Drug Treatment: The culture medium is replaced with fresh medium containing various
concentrations of Berberine (e.g., 1 uM to 40 uM). A vehicle control (e.g., 0.2% DMSO) is run
in parallel. The cells are then incubated for a specified period, typically 24 or 48 hours.[9][18]

e MTT Incubation: Four hours before the end of the treatment period, 10 uL of MTT reagent (3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) is added to each well.
[18] The plate is incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT
into purple formazan crystals.

e Crystal Solubilization: The medium is carefully removed, and a solvent such as DMSO is
added to each well to dissolve the formazan crystals.

o Data Acquisition: The absorbance is measured using a microplate photometer at a
wavelength of 492 nm.[9] The results are used to calculate the cell viability percentage
relative to the control, and the half-maximal inhibitory concentration (ICso) is determined.

5.2 AMPK Activity Assay (ELISA-based)

This protocol measures the kinase activity of AMPK in cell lysates.

Methodology:

e Cell Lysis: Cells (e.g., HCT-116) are treated with Berberine or a vehicle control for the
desired time. After treatment, the cells are lysed to release cellular proteins, including AMPK.

o Assay Plate: The cell lysates are transferred to a 96-well plate pre-coated with a specific
AMPK substrate peptide (e.g., a peptide corresponding to mouse IRS-1).[11][19]

o Kinase Reaction: The plate is incubated to allow active AMPK in the lysates to phosphorylate
the substrate bound to the plate. An inhibitor control (e.g., Compound C) is used to establish
a baseline.[11][19]

» Detection: A primary antibody that specifically recognizes the phosphorylated form of the
substrate (e.g., anti-phospho-mouse IRS-1 S789 monoclonal antibody) is added to the wells.
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[11][19]

» Signal Generation: A secondary antibody conjugated to an enzyme (e.g., HRP) is added,
followed by a substrate that produces a colorimetric signal.

o Data Acquisition: The absorbance is read at 450 nm. Relative AMPK activity is calculated as
the fold-change over the vehicle control after subtracting the background signal from the
inhibitor control wells.[11][19]

5.3 Pancreatic Lipase Inhibition Assay

This in vitro assay determines Berberine's ability to inhibit pancreatic lipase, a key enzyme in
dietary fat digestion.

Methodology:

e Reaction Mixture: A solution of pancreatic lipase enzyme is prepared in a buffer. The test
compound (Berberine, dissolved in 10% DMSO) is added to the enzyme solution.[20]

e Pre-incubation: The enzyme-inhibitor mixture is pre-incubated for 10 minutes at 37°C.[20]

o Substrate Addition: The reaction is initiated by adding a substrate solution, typically p-
nitrophenyl palmitate (p-NPP), which releases a colored product upon cleavage by the
lipase.[20]

 Incubation: The reaction mixture is incubated for a further 7-15 minutes at 37°C.[20]

o Measurement: The absorbance of the solution is measured spectrophotometrically at 405 nm
to quantify the amount of product formed.[20]

» Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in
the presence of Berberine to that of a control reaction (containing only DMSO). The ICso
value is then determined from a dose-response curve.

Conclusion

Berberine (CAS 27542-14-9) is a pleiotropic natural compound with a robust body of scientific
evidence supporting its therapeutic potential in metabolic diseases, cancer, and inflammatory
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conditions. Its primary mechanism revolves around the activation of the AMPK signaling
pathway, which subsequently influences a wide array of downstream cellular processes. While
its clinical utility is hampered by low oral bioavailability, its significant in vitro and in vivo activity,
along with the pharmacological contribution of its metabolites, makes it a compelling lead
compound for drug development and a subject of ongoing research into novel delivery systems
and formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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